4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
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Overview
Description
4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines a dimethylaminophenyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with furan-2-carboxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various amine-containing compounds.
Scientific Research Applications
4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde
Uniqueness
4-[[4-(Dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H14N2O3/c1-18(2)12-7-5-11(6-8-12)10-13-16(19)21-15(17-13)14-4-3-9-20-14/h3-10H,1-2H3 |
InChI Key |
LOMXCPKWRVIZDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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